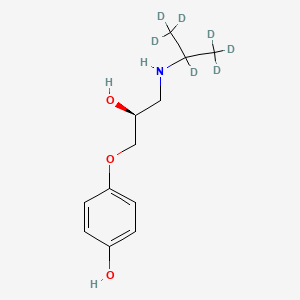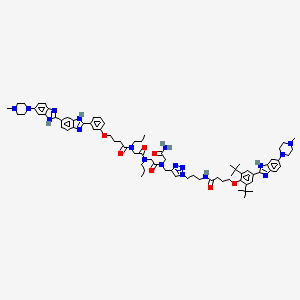
RORgammat agonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RORgammat agonist 3 is a small molecule that acts as an agonist for the retinoic acid receptor-related orphan receptor gamma-t (RORgammat). This receptor is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). RORgammat agonists have been widely studied for their potential therapeutic applications in autoimmune diseases and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of a N-sulfonamide tetrahydroquinoline scaffold . The key steps in the synthesis include:
- Formation of the tetrahydroquinoline core through a cyclization reaction.
- Introduction of the sulfonamide group via sulfonylation.
- Functionalization of the core scaffold with various substituents to optimize the agonistic activity.
Industrial Production Methods
Industrial production of RORgammat agonist 3 involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of efficient purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
RORgammat agonist 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .
Wissenschaftliche Forschungsanwendungen
RORgammat agonist 3 has a wide range of scientific research applications, including:
Wirkmechanismus
RORgammat agonist 3 exerts its effects by binding to the ligand-binding domain of the RORgammat receptor. This binding stabilizes the receptor in its active conformation, promoting the recruitment of coactivators and the transcription of target genes involved in the differentiation of Th17 cells and the production of IL-17 . The key molecular targets and pathways involved include the interaction with the His479-Trp502-Phe506 hydrophobic network and the stabilization of the H12 helix .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are structurally and functionally similar to RORgammat agonist 3, including:
Compound 1: An agonist with an EC50 value of 3.7 μM and a maximum activity of 78%.
Compound 2: An inverse agonist with an IC50 value of 2.0 μM and a maximum inhibition of 61%.
BIO399: An inverse agonist that displays specificity for RORgammat over other ROR sub-family members.
Uniqueness
This compound is unique in its ability to selectively activate the RORgammat receptor, promoting the differentiation of Th17 cells and the production of IL-17. This selectivity and potency make it a valuable tool for studying the role of RORgammat in immune regulation and for developing new therapeutic agents for autoimmune diseases and cancer .
Eigenschaften
Molekularformel |
C34H37N3O3S |
|---|---|
Molekulargewicht |
567.7 g/mol |
IUPAC-Name |
N-[(1S)-2-cyano-1-(4-ethylsulfonylphenyl)ethyl]-4-[3,5-dicyclopropyl-N-(cyclopropylmethyl)anilino]benzamide |
InChI |
InChI=1S/C34H37N3O3S/c1-2-41(39,40)32-15-11-26(12-16-32)33(17-18-35)36-34(38)27-9-13-30(14-10-27)37(22-23-3-4-23)31-20-28(24-5-6-24)19-29(21-31)25-7-8-25/h9-16,19-21,23-25,33H,2-8,17,22H2,1H3,(H,36,38)/t33-/m0/s1 |
InChI-Schlüssel |
USBZHIHCYYIWNH-XIFFEERXSA-N |
Isomerische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC#N)NC(=O)C2=CC=C(C=C2)N(CC3CC3)C4=CC(=CC(=C4)C5CC5)C6CC6 |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC=C(C=C2)N(CC3CC3)C4=CC(=CC(=C4)C5CC5)C6CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)


![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)







